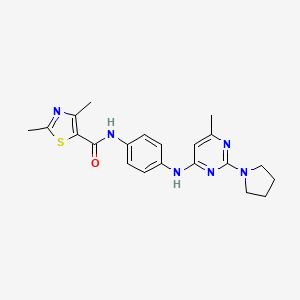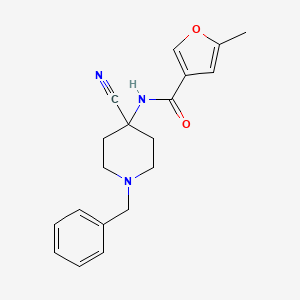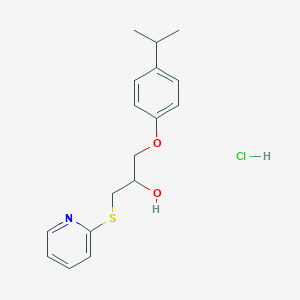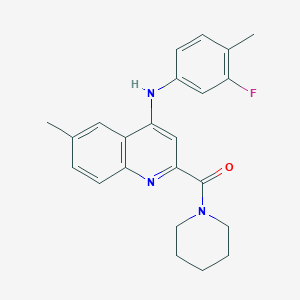
2,4-dimethyl-N-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with structures similar to the one you provided often belong to a class of organic compounds known as heterocyclic compounds . These compounds contain a ring structure that includes atoms of at least two different elements. In this case, the compound contains nitrogen (N) and sulfur (S) atoms in its ring structure .
Molecular Structure Analysis
The molecular structure of such compounds is often analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy . This technique can provide detailed information about the structure and chemical environment of the atoms within the molecule .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and depend on the specific functional groups present in the molecule. They might undergo reactions typical for aromatic compounds, amides, or thiazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution within the molecule .Mécanisme D'action
Target of Action
It is known that compounds with similar structures, such as imidazole and pyrimidine derivatives, have a broad range of targets due to their versatile chemical and biological properties . They are used widely in medicinal chemistry to develop compounds for the treatment of various human diseases .
Mode of Action
Based on its structural similarity to other compounds, it is likely that it interacts with its targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the conformation or activity of the target, resulting in a biological response .
Biochemical Pathways
Compounds with similar structures, such as imidazole and pyrimidine derivatives, are known to affect a variety of biochemical pathways . For example, they can inhibit the synthesis of certain proteins or nucleic acids, disrupt cell signaling pathways, or interfere with metabolic processes .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which can enhance their bioavailability . They may also undergo various metabolic transformations in the body, which can affect their activity and duration of action .
Result of Action
Compounds with similar structures have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,4-dimethyl-N-[4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6OS/c1-13-12-18(26-21(22-13)27-10-4-5-11-27)24-16-6-8-17(9-7-16)25-20(28)19-14(2)23-15(3)29-19/h6-9,12H,4-5,10-11H2,1-3H3,(H,25,28)(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUYVMOAJOWGSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)C4=C(N=C(S4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)thiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-allyl-2-methyl-4-oxo-N-(m-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2789821.png)
![N-(bicyclo[2.2.1]hept-2-ylethyl)-2-chloroacetamide](/img/structure/B2789824.png)


![2-[(3,5-Difluorobenzyl)thio]aniline](/img/structure/B2789828.png)
![2-[(2-chloro-4-fluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2789829.png)
![6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid](/img/structure/B2789830.png)
![7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2789831.png)
![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one](/img/structure/B2789832.png)
![6-(3-Chloro-2-methylphenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2789835.png)

![[1-[(3-Methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2789838.png)